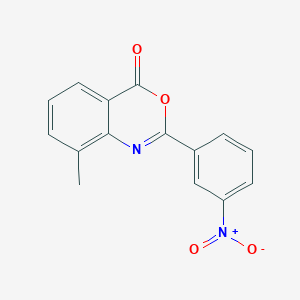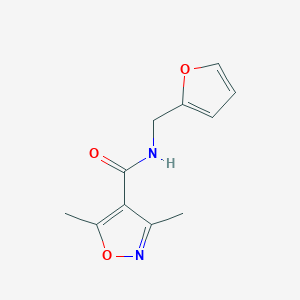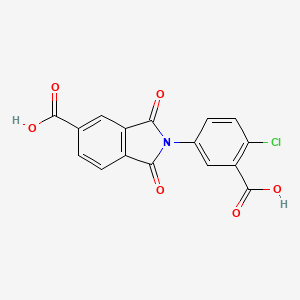![molecular formula C18H29N3O3S2 B5560358 N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a compound of interest due to its potential biological activity and chemical properties. Research into its synthesis, structure, and properties provides insights into its utility and applications in various fields.
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, starting from basic piperidine structures and incorporating various functional groups to achieve the desired compound. The introduction of sulfonyl and carboxamide groups is a common strategy for modifying the chemical and biological properties of piperidine derivatives (H. Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular docking and structure-activity relationship studies are tools used to understand the interactions of piperidine derivatives with biological targets. For instance, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and their structures characterized to evaluate their biological activities (H. Khalid et al., 2014).
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, including cycloadditions, to form new compounds with potential biological activity. The reactivity of these compounds is influenced by the nature of their substituents, such as N-acyl or N-sulfonyl groups, which can affect their chemical properties and reactivity (T. Golub & J. Becker, 2015).
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitution of the benzamide with a bulky moiety significantly increases activity. For example, a specific compound was identified as one of the most potent inhibitors of acetylcholinesterase, showing an affinity 18,000 times greater for AChE than for BuChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Anticancer Potential
Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some compounds exhibited strong anticancer activity, suggesting that these derivatives have potential as anticancer agents, although further studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).
Applications in Li-ion Batteries
The use of 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) as a co-solvent in Li-ion batteries demonstrates the material's versatility. EMP-TFSI provides better conductivity as a co-solvent compared to other piperidinium liquid salts, indicating its potential for improving the performance of Li-ion batteries (Kim et al., 2013).
Antioxidant Capacity and Anticholinesterase Activity
Sulfonyl hydrazone scaffolds and piperidine rings play a significant role in medicinal chemistry, with compounds showing notable antioxidant capacity and anticholinesterase activity. These findings highlight the therapeutic potential of these compounds in treating diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
High-Voltage Ionic Liquid for Electrochemical Applications
A novel ionic liquid with a substituted piperidinium cation and a TFSI anion has shown promise for electrochemical applications due to its stability and physico-chemical properties. This development could lead to advancements in electrochemical devices and technologies (Savilov et al., 2016).
Direcciones Futuras
The future directions for research on this compound would likely involve further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could include studies to determine its potential applications in various fields, such as medicine or materials science .
Propiedades
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-20-10-5-15(6-11-20)4-9-19-18(22)16-7-12-21(13-8-16)26(23,24)17-3-2-14-25-17/h2-3,14-16H,4-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGZXHDZNRVYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)


![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)
![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)
![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)


![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)